

Introduction: The Pyrazole Scaffold in Modern Chemistry

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Compound of Interest

Compound Name: *1-tert-butyl-1H-pyrazol-4-amine*

CAS No.: 97421-13-1

Cat. No.: B1317585

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The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its structural versatility and ability to engage in various biological interactions have cemented its role in numerous FDA-approved drugs.[1] Within this important class of compounds, **1-tert-butyl-1H-pyrazol-4-amine** emerges as a key building block. The strategic placement of the tert-butyl group offers steric bulk that can enhance metabolic stability and modulate binding affinity in drug candidates, a feature particularly exploited in kinase inhibitor development.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **1-tert-butyl-1H-pyrazol-4-amine**, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

1-tert-butyl-1H-pyrazol-4-amine is a substituted aminopyrazole with distinct properties conferred by its tert-butyl and amino functional groups. These characteristics are fundamental to its handling, reactivity, and analytical identification.

Property	Value	Source
Molecular Formula	C ₇ H ₁₃ N ₃	[3]
Molecular Weight	139.19 g/mol	[3]
Monoisotopic Mass	139.11095 Da	[3]
CAS Number	97421-13-1	[4]
Appearance	Solid (predicted)	
Predicted XlogP	0.4	[3]
InChIKey	JPUFJDDDEDJUDHE- UHFFFAOYSA-N	[3]
SMILES	<chem>CC(C)(C)N1C=C(C=N1)N</chem>	[3]

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles often relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For 4-aminopyrazoles, a common and efficient strategy involves the reaction of a substituted hydrazine with a cyano-containing precursor, followed by cyclization.

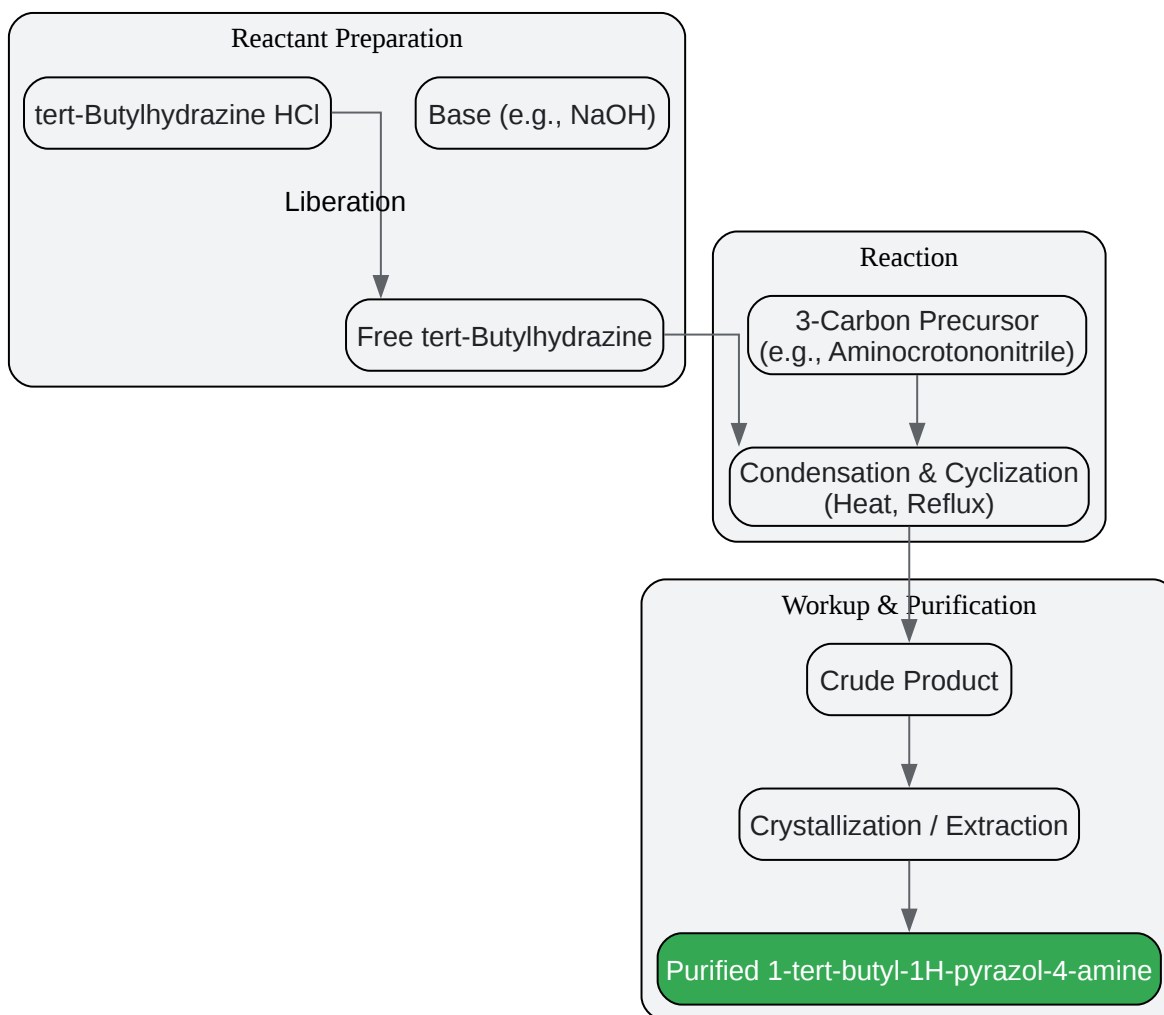
Protocol: Synthesis via Hydrazine Condensation

A plausible and efficient route to **1-tert-butyl-1H-pyrazol-4-amine** involves the cyclization reaction between tert-butylhydrazine and a suitable three-carbon building block with nitrile and amino functionalities. A representative protocol, adapted from established methodologies for similar pyrazoles, is outlined below.[5][6]

Step-by-Step Methodology:

- **Reactant Preparation:** To a round-bottomed flask, add tert-butylhydrazine hydrochloride and an equimolar amount of a base such as sodium hydroxide (2 M solution) to liberate the free hydrazine.[5] Stir until a complete solution is formed.

- **Addition of Precursor:** Add an equimolar amount of a suitable precursor like 3-aminocrotonitrile or methanetricarbonitrile potassium salt to the reaction mixture.[5][6] The choice of precursor dictates the substitution pattern on the final pyrazole ring.
- **Cyclization Reaction:** Heat the mixture under reflux (e.g., 90-100 °C in water or ethanol) for several hours (typically 12-24 h).[5][6] The elevated temperature is necessary to drive the condensation and subsequent intramolecular cyclization, which involves the nucleophilic attack of the hydrazine nitrogen onto the nitrile carbon, ultimately forming the stable pyrazole ring. Ammonia is typically evolved as a byproduct.[5]
- **Product Isolation:** Cool the reaction mixture. The product may crystallize directly from the solution upon cooling, which is an environmentally favorable isolation method that avoids extensive solvent-based extractions.[5] If the product is highly water-soluble, extraction with an organic solvent like ethyl acetate may be required.
- **Purification:** Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system to yield the final, high-purity **1-tert-butyl-1H-pyrazol-4-amine**.



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Caption: Reaction pathway for reductive amination of **1-tert-butyl-1H-pyrazol-4-amine**.

Applications in Drug Discovery

The pyrazole scaffold is a well-established pharmacophore, and **1-tert-butyl-1H-pyrazol-4-amine** serves as a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

- Kinase Inhibitors: The tert-butyl group is highly valued for its ability to occupy hydrophobic pockets in enzyme active sites. [2] In FLT3 kinase inhibitors, for example, the tert-butyl pyrazole group can bind to an allosteric pocket near the gatekeeper residue, enhancing potency and selectivity. [2] * JAK and Btk Inhibitors: Derivatives of aminopyrazoles are explored as inhibitors of Janus kinase (JAK) and Bruton's tyrosine kinase (Btk), which are crucial targets in autoimmune diseases and certain cancers. [6] The 4-amino group provides a convenient handle for introducing the side chains necessary for potent and selective inhibition.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling **1-tert-butyl-1H-pyrazol-4-amine** and its derivatives.

- General Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [7] Avoid formation of dust and aerosols. [8] * Hazards: While specific data for this exact compound is limited, related aminopyrazoles are classified as causing skin and serious eye irritation, and may cause respiratory irritation. [7][9] They can be toxic if swallowed. [9] * First Aid:
 - Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water. [9][10] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. [7][10] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [8] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [8] * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [8]

Conclusion

1-tert-butyl-1H-pyrazol-4-amine is a valuable and versatile chemical building block. Its unique combination of a sterically significant tert-butyl group and a reactive primary amine on a stable pyrazole core makes it highly attractive for applications in medicinal chemistry. A thorough

understanding of its synthesis, spectroscopic properties, and reactivity is crucial for researchers aiming to leverage this scaffold in the development of novel therapeutics and advanced materials.

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